molecular formula C15H18INO2 B13284033 1-(4-Iodophenyl)-3-(2-methylpropanoyl)piperidin-2-one

1-(4-Iodophenyl)-3-(2-methylpropanoyl)piperidin-2-one

Cat. No.: B13284033
M. Wt: 371.21 g/mol
InChI Key: WPFLXLPPOKSQTG-UHFFFAOYSA-N
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Description

1-(4-Iodophenyl)-3-(2-methylpropanoyl)piperidin-2-one is an organic compound that belongs to the class of piperidinones. These compounds are characterized by a piperidine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom. The presence of an iodophenyl group and a methylpropanoyl group makes this compound unique and potentially useful in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Iodophenyl)-3-(2-methylpropanoyl)piperidin-2-one typically involves the following steps:

    Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Iodophenyl Group: The iodophenyl group can be introduced through an electrophilic aromatic substitution reaction using iodine and a suitable catalyst.

    Attachment of the Methylpropanoyl Group: The methylpropanoyl group can be attached through an acylation reaction using a suitable acylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other process intensification techniques to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Iodophenyl)-3-(2-methylpropanoyl)piperidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its effects on biological systems.

    Medicine: Potential pharmaceutical applications include the development of new drugs or therapeutic agents.

    Industry: The compound could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(4-Iodophenyl)-3-(2-methylpropanoyl)piperidin-2-one would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to changes in cellular signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)-3-(2-methylpropanoyl)piperidin-2-one: Similar structure with a bromine atom instead of iodine.

    1-(4-Chlorophenyl)-3-(2-methylpropanoyl)piperidin-2-one: Similar structure with a chlorine atom instead of iodine.

    1-(4-Fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one: Similar structure with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodophenyl group in 1-(4-Iodophenyl)-3-(2-methylpropanoyl)piperidin-2-one may confer unique chemical and biological properties compared to its bromine, chlorine, and fluorine analogs. These differences could affect the compound’s reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C15H18INO2

Molecular Weight

371.21 g/mol

IUPAC Name

1-(4-iodophenyl)-3-(2-methylpropanoyl)piperidin-2-one

InChI

InChI=1S/C15H18INO2/c1-10(2)14(18)13-4-3-9-17(15(13)19)12-7-5-11(16)6-8-12/h5-8,10,13H,3-4,9H2,1-2H3

InChI Key

WPFLXLPPOKSQTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1CCCN(C1=O)C2=CC=C(C=C2)I

Origin of Product

United States

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